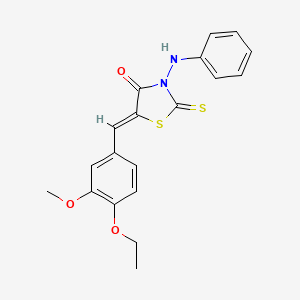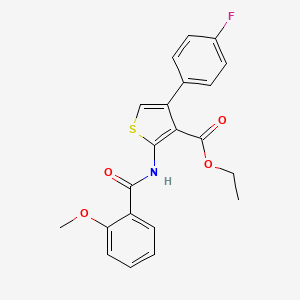![molecular formula C10H10ClN5OS B12156792 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573947-54-3](/img/structure/B12156792.png)
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a chemical compound with the following properties:
- Empirical Formula: C8H6ClN3S
- Molecular Weight: 211.67 g/mol
- CAS Number: 28004-62-8
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the reaction of appropriate precursors. One possible method is the reaction between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole and thiolacetic acid. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:- Reactants: 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole, thiolacetic acid
- Solvent: Organic solvent (e.g., acetone, DMF)
- Temperature: Elevated temperature (typically 100-150°C)
- Catalyst: Acidic or basic catalysts (e.g., HCl, NaOH)
Industrial Production Methods: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may not be widely disclosed.
Chemical Reactions Analysis
Types of Reactions:
- Nucleophilic substitution: Formation of the thioether linkage
- Cyclization: Formation of the triazole ring
- Thiolacetic acid: Nucleophilic sulfur source
- Acid or base catalysts: Promote the reaction
- Elevated temperature: Accelerates the reaction
Major Products: The major product is 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, antifungal, or anticancer properties)
Chemistry: Used as a building block for more complex molecules
Industry: May serve as an intermediate in the synthesis of other compounds
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. It may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:
N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide:
2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide:
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
CAS No. |
573947-54-3 |
|---|---|
Molecular Formula |
C10H10ClN5OS |
Molecular Weight |
283.74 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H10ClN5OS/c11-7-3-1-2-6(4-7)9-14-15-10(16(9)13)18-5-8(12)17/h1-4H,5,13H2,(H2,12,17) |
InChI Key |
XOZVKKPXILESNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156709.png)
![N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12156718.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12156719.png)


![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156736.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B12156737.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156741.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156755.png)
![5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12156762.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide](/img/structure/B12156766.png)
![N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12156770.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12156775.png)
![ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B12156781.png)
